(3-Phenoxyphenyl)hydrazine
Overview
Description
(3-Phenoxyphenyl)hydrazine is an organic compound with the molecular formula C12H12N2O It is characterized by the presence of a phenoxy group attached to a phenyl ring, which is further bonded to a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
(3-Phenoxyphenyl)hydrazine can be synthesized through the reduction of 3-phenoxyphenylamine. One common method involves the use of hydrogen chloride and tin(II) chloride as reducing agents. The reaction is typically carried out in an aqueous medium at low temperatures (0°C) to ensure high yield and purity .
Reaction Steps:
- Dissolve 3-phenoxyphenylamine in hydrogen chloride.
- Add a solution of sodium nitrite in water to the mixture.
- Stir the mixture for 10 minutes.
- Add a solution of tin(II) chloride in hydrogen chloride dropwise.
- Stir the reaction mixture for 3 hours.
- Filter the solid product, wash with diethyl ether, and dry to obtain this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale, efficiency, and cost-effectiveness. Industrial processes may involve continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(3-Phenoxyphenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: It can be further reduced to form hydrazones.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the hydrazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Azo compounds.
Reduction: Hydrazones.
Substitution: Substituted hydrazines and hydrazones.
Scientific Research Applications
(3-Phenoxyphenyl)hydrazine has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry:
Biological Studies: It is used in studies involving enzyme inhibition and protein modification.
Industrial Applications: It can be used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of (3-Phenoxyphenyl)hydrazine involves its interaction with molecular targets such as enzymes and proteins. The hydrazine moiety can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, making it a valuable tool in biological research.
Comparison with Similar Compounds
Similar Compounds
Phenylhydrazine: Similar structure but lacks the phenoxy group.
Benzylhydrazine: Contains a benzyl group instead of a phenoxy group.
Phenoxyphenylamine: Lacks the hydrazine moiety.
Uniqueness
(3-Phenoxyphenyl)hydrazine is unique due to the presence of both phenoxy and hydrazine groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets, making it a versatile compound in various fields of research.
Properties
IUPAC Name |
(3-phenoxyphenyl)hydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-14-10-5-4-8-12(9-10)15-11-6-2-1-3-7-11/h1-9,14H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXUMKPRQWDUWQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00617051 | |
Record name | (3-Phenoxyphenyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00617051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104997-24-2 | |
Record name | (3-Phenoxyphenyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00617051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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